6b-Methoxy-3,5-cycloandrost-15-en-17-one
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Overview
Description
Preparation Methods
The synthesis of 6b-Methoxy-3,5-cycloandrost-15-en-17-one involves several steps, typically starting from a suitable steroidal precursor. The synthetic route often includes:
Methoxylation: Introduction of a methoxy group at the 6b position.
Cyclization: Formation of the cycloandrost structure.
Oxidation and Reduction: To achieve the desired functional groups and stereochemistry.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
6b-Methoxy-3,5-cycloandrost-15-en-17-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group at the 17th position.
Substitution: Methoxy group can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6b-Methoxy-3,5-cycloandrost-15-en-17-one is primarily used in cancer research due to its bioactive properties. It is studied for its potential to inhibit cancer cell growth and induce apoptosis. Additionally, it is used in:
Chemistry: As a reference standard for analytical methods.
Biology: To study steroid metabolism and function.
Medicine: Potential therapeutic applications in cancer treatment.
Industry: Used in the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 6b-Methoxy-3,5-cycloandrost-15-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6b-Methoxy-3,5-cycloandrost-15-en-17-one is unique due to its specific methoxy and cycloandrost structure. Similar compounds include:
6b-Hydroxy-3,5-cycloandrost-15-en-17-one: Differing by the presence of a hydroxy group instead of a methoxy group.
3,5-Cycloandrost-15-en-17-one: Lacking the methoxy group at the 6b position.
These similar compounds may have different bioactive properties and applications, highlighting the uniqueness of this compound in research and potential therapeutic uses .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,2R,8R,10R,11S,15S)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadec-12-en-14-one |
InChI |
InChI=1S/C20H28O2/c1-18-8-7-15-13(14(18)4-5-16(18)21)10-17(22-3)20-11-12(20)6-9-19(15,20)2/h4-5,12-15,17H,6-11H2,1-3H3/t12?,13-,14-,15-,17+,18-,19+,20?/m0/s1 |
InChI Key |
XDHZNKZSQLSWHU-SEOBYIPGSA-N |
Isomeric SMILES |
C[C@]12CCC3C1(C3)[C@@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4C=CC5=O)C)OC |
Canonical SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4C=CC5=O)C)OC |
Origin of Product |
United States |
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